molecular formula C5H9F3O2 B038979 3,3,3-Trifluoropropanal dimethylacetal CAS No. 116586-94-8

3,3,3-Trifluoropropanal dimethylacetal

Cat. No.: B038979
CAS No.: 116586-94-8
M. Wt: 158.12 g/mol
InChI Key: VMGIQGADPKWJFA-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3,3-dimethoxypropane is an organic compound with the molecular formula C5H9F3O2. It is characterized by the presence of trifluoromethyl and dimethoxy functional groups, which impart distinctive physical and chemical properties. This compound is of interest in various fields of organic chemistry due to its unique structure and reactivity .

Biochemical Analysis

Cellular Effects

The cellular effects of 1,1,1-Trifluoro-3,3-dimethoxypropane are not well-studied. It is known that fluorinated compounds can have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Temporal Effects in Laboratory Settings

The temporal effects of 1,1,1-Trifluoro-3,3-dimethoxypropane in laboratory settings are not well-studied. It is known that fluorinated compounds can have various effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 1,1,1-Trifluoro-3,3-dimethoxypropane at different dosages in animal models are not well-studied. It is known that fluorinated compounds can have various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that 1,1,1-Trifluoro-3,3-dimethoxypropane is involved in are not well-understood. It is known that fluorinated compounds can interact with various enzymes and cofactors and can affect metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 1,1,1-Trifluoro-3,3-dimethoxypropane within cells and tissues are not well-understood. It is known that fluorinated compounds can interact with various transporters and binding proteins and can affect localization or accumulation .

Subcellular Localization

The subcellular localization of 1,1,1-Trifluoro-3,3-dimethoxypropane and its effects on activity or function are not well-understood. It is known that fluorinated compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3,3-dimethoxypropane typically involves the use of palladium-catalyzed cross-coupling reactions or other fluorination strategies. One common method includes the trifluoromethylation of 1,2-dimethoxyethane, followed by subsequent reduction steps. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of 1,1,1-Trifluoro-3,3-dimethoxypropane may involve large-scale synthesis using similar methods as described above, but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3,3-dimethoxypropane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid, while reduction could produce trifluoropropane. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

1,1,1-Trifluoro-3,3-dimethoxypropane has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-3,3-dimethoxypropane is unique due to its specific combination of trifluoromethyl and dimethoxy groups, which impart distinctive reactivity and stability. This makes it particularly useful in specialized applications, such as the synthesis of fluorinated pharmaceuticals and advanced materials.

Properties

IUPAC Name

1,1,1-trifluoro-3,3-dimethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3O2/c1-9-4(10-2)3-5(6,7)8/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGIQGADPKWJFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382087
Record name 1,1,1-trifluoro-3,3-dimethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116586-94-8
Record name 1,1,1-trifluoro-3,3-dimethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a glass autoclave, a mixture of 150 g (4.69 mol) of methanol, 150 g of 1,4-dioxane, 3.0 g (0.017 mol) of PdCl2, 5.8 g (0.034 mol) of CuCl2.2H2O and 4.0 g of Al(OH)3 was kept heated at 60° C. Stirring the mixture, 3,3,3-trifluoropropene was continuously introduced into the autoclave so as to keep the gas pressure in the autoclave at 8 kg/cm2. This operation was continued for 10 hr. As the result 245.2 g (1.552 mol) of 1,1-dimethoxy-3,3,3-trifluoropropane was obtained. In this case selectivity to this acetal was 60.2%, and the remaining part of the reaction product was 3,3,3-trifluoropropanal.
Quantity
150 g
Type
reactant
Reaction Step One
[Compound]
Name
CuCl2.2H2O
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Name
PdCl2
Quantity
3 g
Type
catalyst
Reaction Step One
Name
Al(OH)3
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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